5-Bromo-4-methylhexan-2-one

Catalog No.
S15161412
CAS No.
61675-15-8
M.F
C7H13BrO
M. Wt
193.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-methylhexan-2-one

CAS Number

61675-15-8

Product Name

5-Bromo-4-methylhexan-2-one

IUPAC Name

5-bromo-4-methylhexan-2-one

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

InChI

InChI=1S/C7H13BrO/c1-5(7(3)8)4-6(2)9/h5,7H,4H2,1-3H3

InChI Key

XNNGCMLDOZSMJW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C(C)Br

5-Bromo-4-methylhexan-2-one is an organic compound with the molecular formula C7H13BrOC_7H_{13}BrO and a molecular weight of approximately 193.08 g/mol. It is characterized by the presence of a bromine atom attached to the fifth carbon of a hexane chain, with a methyl group on the fourth carbon and a ketone functional group at the second position. This structure classifies it as a bromo ketone, which is significant in organic synthesis and medicinal chemistry due to its reactivity and potential biological activity .

Typical of ketones and alkyl halides, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as cyanide or alcohols, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: This compound can participate in condensation reactions with other carbonyl compounds, potentially leading to more complex molecular structures.

These reactions highlight its utility in synthetic organic chemistry, particularly in creating more complex molecules from simpler precursors .

The synthesis of 5-Bromo-4-methylhexan-2-one can be achieved through several methods:

  • Halogenation of Ketones: A primary method involves the bromination of 4-methylhexan-2-one using bromine or phosphorus tribromide under controlled conditions. This reaction typically requires careful temperature management to avoid overbromination.
  • Alkylation Reactions: Another approach could involve the alkylation of 4-methylhexan-2-one with bromoalkanes in the presence of a base, facilitating the introduction of the bromine atom at the desired position.
  • Grignard Reagent Reaction: The use of Grignard reagents can also be employed to introduce new functional groups into the molecule, allowing for further derivatization after initial synthesis .

5-Bromo-4-methylhexan-2-one has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, which may include pharmaceutical agents and agrochemicals.
  • Research: Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
  • Biological Studies: Investigating its biological properties could lead to new insights into drug development or antimicrobial agents .

Several compounds share structural similarities with 5-Bromo-4-methylhexan-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Bromo-4-methoxyhexan-2-oneC7H13BrO2Contains a methoxy group instead of a methyl group.
4-Bromo-5-methylhex-4-en-2-oneC7H11BrOFeatures an alkene instead of a ketone functional group.
5-Bromo-3-methylpentan-2-oneC6H13BrOSimilar chain length but different branching and functional groups.

Uniqueness

The uniqueness of 5-Bromo-4-methylhexan-2-one lies in its specific arrangement of functional groups (bromine and ketone) on a six-carbon chain, which may confer distinct reactivity patterns compared to its analogs. This specificity could lead to unique applications in organic synthesis and biological research that are not achievable with similar compounds .

Traditional bromination methodologies for ketone functionalization have evolved significantly, with acid-catalyzed approaches representing the foundational techniques in organic synthesis. The classical bromination of ketones proceeds through enol intermediate formation, where the carbonyl compound undergoes tautomerization in the presence of acid catalysts to generate the nucleophilic enol species. This mechanism involves initial protonation of the carbonyl oxygen followed by removal of an alpha hydrogen to form the enol intermediate, which subsequently reacts with electrophilic bromine to produce the alpha-brominated ketone product.

The acid-catalyzed bromination process typically employs molecular bromine in combination with various acid catalysts such as hydrobromic acid or acetic acid. The reaction mechanism demonstrates excellent selectivity for alpha positions due to the stabilization provided by the adjacent carbonyl group through resonance effects. Temperature control proves critical in these transformations, with reactions generally conducted at ambient conditions to prevent over-bromination and maintain product selectivity. The use of solvents like dichloromethane or chloroform facilitates the reaction process by providing appropriate solubility characteristics for both reactants and products.

Recent developments in traditional bromination have incorporated the use of N-bromosuccinimide as an alternative bromine source, offering several advantages over molecular bromine including improved safety profiles and enhanced reaction control. The N-bromosuccinimide-mediated bromination proceeds through similar mechanistic pathways but provides more predictable reaction kinetics and reduced formation of unwanted byproducts. Catalytic systems employing ammonium acetate have demonstrated particular efficacy in promoting these transformations, with cyclic ketones reacting efficiently at room temperature in diethyl ether, while acyclic ketones require elevated temperatures in carbon tetrachloride.

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

192.01498 g/mol

Monoisotopic Mass

192.01498 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-11

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